VE-821 - 1232410-49-9

VE-821

Catalog Number: EVT-287933
CAS Number: 1232410-49-9
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide, more commonly known as VE-821, is a potent and selective inhibitor of the ATR (Ataxia telangiectasia and Rad3 related) kinase. [, , , , , , ] ATR is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family. [, ] This kinase plays a crucial role in the DNA damage response (DDR) pathway by sensing single-stranded DNA breaks and stalled replication forks, subsequently activating checkpoints to halt cell cycle progression and initiate DNA repair. [, , , , , , , , , , , ] Due to its significant role in the DDR pathway, VE-821 has emerged as a valuable tool in scientific research, particularly in the field of cancer biology.

Future Directions
  • Biomarker Development for ATR Inhibitor Therapy: Identifying reliable biomarkers to predict the response to ATR inhibitors like VE-821 is crucial for personalized medicine. [, , , , ] This could involve analyzing the expression levels of specific DDR proteins, the degree of replication stress, or the mutational status of genes involved in the DDR pathway.
  • Clinical Translation of ATR Inhibitors: While VE-821 itself was not progressed to clinical trials, its derivative, VX-970 (Berzosertib), has been evaluated in clinical trials for various cancer types. [] Future research should focus on optimizing the clinical development of ATR inhibitors, including identifying appropriate patient populations, determining optimal dosing strategies, and managing potential side effects.
  • Combination Therapies with ATR Inhibitors: Given the synergistic effects observed in pre-clinical studies, combining VE-821 or other ATR inhibitors with existing chemo- or radiotherapy regimens, or other targeted therapies, represents a promising strategy to enhance therapeutic efficacy. [, , , , , , , , ]

VX-970

Relevance: VX-970 is a structurally related derivative of VE-821 []. Both compounds exhibit potent and selective inhibition of ATR kinase activity and are being explored for their potential in enhancing the efficacy of existing cancer treatments.

ABT-888 (Veliparib)

Relevance: ABT-888 is often investigated in conjunction with VE-821 [, , ] to assess synergistic effects in cancer treatment. Both compounds target different aspects of the DNA damage response, potentially leading to enhanced cell death when combined.

Olaparib

Relevance: Olaparib is frequently studied alongside VE-821 [, , , ] to evaluate synergistic effects in cancer treatment, specifically focusing on their combined impact on replication stress and DNA damage response pathways.

Relevance: Studies have investigated the combination of gemcitabine with VE-821 [, , , , ] to explore potential synergistic effects in cancer treatment, particularly leveraging their combined ability to induce replicative stress and DNA damage in cancer cells.

Cisplatin

Relevance: Cisplatin is often studied in conjunction with VE-821 [] to assess potential synergistic effects, specifically exploring if ATR inhibition can enhance cisplatin's cytotoxicity by interfering with DNA damage repair mechanisms.

KU-55933

Relevance: KU-55933 is sometimes studied alongside VE-821 [, , ] to understand the interplay between ATM and ATR pathways in response to DNA damage and to assess potential synergistic effects when both pathways are inhibited.

PF-477736

Relevance: PF-477736 serves as a valuable tool to dissect the role of Chk1 in the context of ATR inhibition by VE-821 []. Comparing their effects helps understand the specific contributions of ATR and Chk1 in DNA damage response and repair.

MK-1775

Relevance: MK-1775 is often used in conjunction with VE-821 [] to explore potential synergistic effects, particularly their combined impact on cell cycle regulation and cell death in the context of DNA damage.

Hydroxyurea

Relevance: Hydroxyurea is often combined with VE-821 [, ] to investigate their synergistic potential in inducing replicative stress and DNA damage in cancer cells.

LMP-400 (Indotecan)

Relevance: LMP-400 is studied in combination with VE-821 [, ] to evaluate their synergistic potential in cancer treatment, specifically focusing on overcoming drug resistance and disabling DNA replication processes.

SN38 (Irinotecan active metabolite)

Relevance: SN38 is investigated alongside VE-821 and ABT-888 [, ] to explore synergistic effects and potential for enhancing the efficacy of irinotecan-based chemotherapy, particularly by targeting DNA repair mechanisms.

Talazoparib

Relevance: Talazoparib, in combination with VE-821, has been explored for its potential in overcoming drug resistance in cancer cells [].

AZD6738

Relevance: AZD6738 is investigated for its anti-proliferative effects in cancer cells, similar to VE-821, and is often studied in combination with other anti-cancer agents [].

NU7441

Relevance: NU7441 is studied to understand its role in DNA damage response and its potential as a target for cancer therapy, often compared with VE-821 and other DNA repair inhibitors [, ].

Caffeine

Relevance: Caffeine's effects on ATM and ATR make it relevant to the research on VE-821, a specific ATR inhibitor, as it provides a broader context for understanding the potential consequences of targeting these kinases [].

Piperlongumine (PL)

Relevance: Piperlongumine's ability to induce ROS makes it relevant to research on DNA damage and ATR inhibition by VE-821. It is studied in combination with VE-821 to evaluate the effects of combining replicative and oxidative stress in cancer cells [].

Overview

VE-821 is a potent, highly-selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase, which plays a crucial role in the cellular response to DNA damage. This compound has garnered attention for its ability to enhance the efficacy of various chemotherapeutic agents and radiation therapy by sensitizing cancer cells to these treatments. VE-821 is classified as an Ataxia Telangiectasia and Rad3-related protein inhibitor, specifically targeting the DNA damage response pathways that are often exploited by cancer cells to survive therapeutic interventions.

Source and Classification

VE-821 was developed as part of a series of compounds aimed at inhibiting the Ataxia Telangiectasia and Rad3-related protein kinase, which is integral to the DNA damage response. It has a Ki value of 13 nM, indicating its high potency in inhibiting the target enzyme. The compound shows low cross-reactivity with other kinases, such as mammalian target of rapamycin, DNA-dependent protein kinase, and phosphoinositide 3-kinase gamma, making it a selective choice for research and potential therapeutic applications .

Synthesis Analysis

The synthesis of VE-821 involves multi-step organic reactions that focus on constructing its unique molecular framework. While specific synthetic routes are proprietary or not widely published, general methods for synthesizing similar ATR inhibitors typically include:

  1. Formation of the Core Structure: This usually involves coupling reactions that build up the central aromatic system.
  2. Modification of Functional Groups: Introducing various substituents to enhance potency and selectivity.
  3. Purification: Techniques such as column chromatography or recrystallization are employed to isolate pure VE-821 from reaction mixtures.

Technical details regarding the precise synthetic pathway for VE-821 may vary, but it emphasizes careful control of reaction conditions to yield high-purity products suitable for biological testing.

Molecular Structure Analysis

The molecular structure of VE-821 can be described by its chemical formula, which includes multiple functional groups contributing to its activity. The compound's structure features:

  • An aromatic ring system that is essential for binding to the ATP site of the Ataxia Telangiectasia and Rad3-related protein kinase.
  • Specific substituents that enhance its binding affinity and selectivity.

Data regarding its molecular weight and structural features can be derived from chemical databases or publications focusing on ATR inhibitors.

Chemical Reactions Analysis

VE-821 participates in several critical chemical reactions when interacting with cellular components:

  1. Inhibition of Kinase Activity: VE-821 competes with ATP for binding at the active site of Ataxia Telangiectasia and Rad3-related protein kinase, thereby blocking its phosphorylation activity.
  2. Impact on DNA Damage Response: By inhibiting this kinase, VE-821 disrupts downstream signaling pathways involved in cell cycle checkpoints and DNA repair mechanisms.

These reactions contribute to its ability to sensitize cancer cells to other therapeutic agents by preventing repair of DNA double-strand breaks induced by chemotherapy or radiation.

Mechanism of Action

The mechanism of action for VE-821 primarily revolves around its role as an inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase:

  1. Inhibition of Checkpoint Activation: By blocking Ataxia Telangiectasia and Rad3-related protein activity, VE-821 prevents activation of cell cycle checkpoints (S-phase and G2/M) that would normally allow cells to repair damage before division.
  2. Induction of Apoptosis: The inability to properly repair DNA leads to increased apoptosis in cancer cells when combined with other treatments like topoisomerase I inhibitors (e.g., camptothecin) or radiation therapy .
  3. Synergistic Effects: Studies have shown that combining VE-821 with chemotherapeutic agents enhances cytotoxicity beyond what either agent could achieve alone .
Physical and Chemical Properties Analysis

VE-821 exhibits several physical and chemical properties relevant to its function:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous environments may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies indicate that VE-821 maintains activity in relevant biological assays.
  • Molecular Weight: The molecular weight contributes to its pharmacokinetic properties, influencing absorption and distribution within biological systems.

These properties are essential for determining dosing regimens in potential clinical applications.

Applications

VE-821 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As an adjunct therapy, VE-821 is being explored in combination with various chemotherapeutics (e.g., cisplatin, gemcitabine) to overcome drug resistance observed in solid tumors .
  2. Radiation Sensitization: Research indicates that VE-821 enhances radiosensitivity in various cancer cell lines, making it a candidate for improving outcomes in radiotherapy .
  3. Mechanistic Studies: It serves as a valuable tool for investigating DNA damage response pathways, allowing researchers to elucidate mechanisms underlying tumorigenesis and treatment resistance.
Structural and Functional Properties of VE-821 as an ATR Inhibitor

VE-821 (chemical name: 3-Amino-6-[4-(methylsulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide; CAS No. 1232410-49-9) is a synthetic small-molecule inhibitor targeting the serine/threonine kinase Ataxia Telangiectasia and Rad3-related protein (ATR). Its molecular formula is C₁₈H₁₆N₄O₃S, with a molecular weight of 368.41 g/mol [1] [5] [6]. Structurally, VE-821 features an aminopyrazine core linked to a phenylcarboxamide moiety and a para-methylsulfonylphenyl group. This configuration facilitates competitive binding at the ATP-binding pocket of ATR, disrupting its kinase activity [5] [7].

  • Mechanism of Action: VE-821 acts as a potent ATP-competitive inhibitor, with a dissociation constant (Ki) of 13 nM and a half-maximal inhibitory concentration (IC₅₀) of 26 nM in cell-free kinase assays [1] [2] [6]. By inhibiting ATR, VE-821 abrogates phosphorylation of its primary downstream effector, Checkpoint Kinase 1 (Chk1), at serine 345 (p-Chk1^S345^). This prevents Chk1-mediated cell cycle arrest (S/G₂ phase), forcing cells with unresolved DNA damage into premature mitosis, leading to mitotic catastrophe and apoptosis [3] [8].

  • Functional Consequences: In cellular models, VE-821 (1–10 µM) suppresses ATR-dependent DNA damage response (DDR) pathways activated by genotoxic stressors (e.g., hydroxyurea, cisplatin, radiation). This is evidenced by reduced p-Chk1^S345^ levels and enhanced accumulation of DNA double-strand break markers like γ-H2AX (phosphorylated histone H2AX) [3] [5] [8].

Table 1: Key Structural and Biochemical Properties of VE-821

PropertyValueSource
Chemical FormulaC₁₈H₁₆N₄O₃S [5] [7]
Molecular Weight368.41 g/mol [5] [6]
ATR Inhibition (Ki)13 nM [1] [2]
ATR Inhibition (IC₅₀)26 nM [1] [6]
Primary Cellular Targetp-Chk1^S345^ [3] [8]
MechanismATP-competitive inhibition [5] [7]

Selectivity and Kinase Inhibition Profile

VE-821 demonstrates exceptional selectivity for ATR over related phosphatidylinositol 3-kinase-related kinases (PIKKs) and a broad panel of other protein kinases. This selectivity is critical for minimizing off-target effects in preclinical applications [1] [6] [7].

  • PIKK Family Selectivity: Screening against key PIKKs revealed minimal cross-reactivity:
  • ATM: Ki = 16 µM (>1,200-fold selectivity vs. ATR)
  • DNA-PK: Ki = 2.2 µM (~170-fold selectivity)
  • mTOR: Ki > 1 µM (>77-fold selectivity)
  • PI3Kγ: Ki = 3.9 µM (~300-fold selectivity) [1] [2] [5].These results were validated using radiometric phosphate incorporation assays, confirming VE-821’s specificity for ATR at physiologically relevant concentrations [2] [7].

  • Broad Kinase Panel Screening: In profiling against >50 diverse protein kinases, VE-821 (1 µM) inhibited >75% of kinase activity only in isolated cases outside the PIKK family. Notably, it showed negligible activity against receptor tyrosine kinases, cyclin-dependent kinases, and MAP kinases, underscoring its clean off-target profile [1] [6].

  • Cellular Selectivity: In cancer cell lines (e.g., HT29, H460), VE-821 (1–10 µM) selectively abrogated ATR-dependent p-Chk1^S345^ phosphorylation induced by replication stress (e.g., hydroxyurea), without affecting ATM-dependent p-Chk2^T68^ or DNA-PK-mediated events [3] [8].

Table 2: Selectivity Profile of VE-821 Against Key PIKK Family Kinases

Kinase TargetKi (µM)Fold Selectivity (vs. ATR)Assay Type
ATR0.0131Radiometric phosphate assay
ATM16>1,200Radiometric phosphate assay
DNA-PK2.2~170Radiometric phosphate assay
mTOR>1>77Radiometric phosphate assay
PI3Kγ3.9~300Radiometric phosphate assay

Source: [1] [2] [5]

Pharmacokinetics and Bioavailability in Preclinical Models

VE-821 exhibits moderate in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties but faces challenges in aqueous solubility, limiting its in vivo bioavailability [2] [5] [7].

  • Solubility and Stability: VE-821 is highly soluble in DMSO (up to 74 mg/mL or 200 mM), but practically insoluble in water (<0.1 mg/mL) and ethanol [2] [5] [7]. This hydrophobicity necessitates formulation vehicles (e.g., 10% PEG300, 2.5% Tween-80) for in vivo administration [3].

  • Metabolic Pathways: In vitro studies using liver microsomes indicate that VE-821 is metabolized primarily by cytochrome P450 3A4 (CYP3A4). This suggests potential susceptibility to drug-drug interactions with CYP3A4 inducers or inhibitors [4]. Renal excretion of unchanged compound is low (<6%), supporting metabolism as the primary clearance route [4] [7].

  • In Vivo Pharmacokinetics:

  • Plasma Exposure: In murine xenograft models, intraperitoneal (i.p.) administration (15–30 mg/kg) achieved plasma concentrations exceeding the cellular IC₅₀ for p-Chk1^S345^ inhibition (>1 µM) for >4 hours [5] [8].
  • Tissue Distribution: VE-821 crosses cellular membranes but may be susceptible to efflux pumps (e.g., ABCG2), as suggested by its aminopyrazine core [1].
  • Pharmacodynamic Efficacy: Despite suboptimal bioavailability, VE-821 demonstrated in vivo efficacy in xenograft models. For example, in gastric cancer organoids and mouse models, VE-821 (15 mg/kg i.p.) significantly enhanced cisplatin-induced tumor growth inhibition by suppressing ATR-Chk1 signaling and STAT3 activation [8] [9].

  • Challenges in Bioavailability: The clinical derivative of VE-821, Berzosertib (VX-970/M6620), was developed to improve pharmacokinetic properties. Berzosertib shows linear PK over 18–480 mg/m² doses, with a terminal half-life of ~17 hours in humans [4]. This underscores VE-821’s role primarily as a tool compound for proof-of-concept studies on ATR inhibition.

Table 3: Pharmacokinetic and Pharmacodynamic Properties of VE-821 in Preclinical Models

PropertyFindingsModel System
Solubility in DMSO74 mg/mL (200 mM)In vitro
Aqueous Solubility<0.1 mg/mLIn vitro
Primary Metabolizing EnzymeCYP3A4Liver microsomes
Renal Excretion<6% unchangedPreclinical PK
Effective Plasma Concentration>1 µM (p-Chk1 IC₅₀)Murine xenografts
In Vivo EfficacySynergy with cisplatin/gemcitabinePancreatic/gastric cancer models

Source: [2] [4] [5]

Properties

CAS Number

1232410-49-9

Product Name

VE-821

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)

InChI Key

DUIHHZKTCSNTGM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

Solubility

Soluble in DMSO, not in water

Synonyms

VE821; VE-821; VE 821.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.